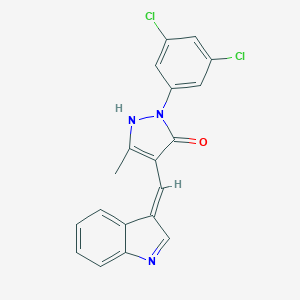![molecular formula C23H18FNO6 B302872 Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate](/img/structure/B302872.png)
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a member of the phthalate family and is a white crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is not well understood, but it is believed to interact with the electron transport chain in cells, leading to an increase in ATP production. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has also been shown to have antioxidant properties, which may be responsible for its ability to protect cells against oxidative stress.
Biochemical and Physiological Effects:
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate can induce apoptosis in cancer cells, making it a potential candidate for use in cancer treatment. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate in lab experiments is its excellent charge transport properties, which make it an ideal candidate for use in OFETs. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is also relatively easy to synthesize, which makes it accessible to researchers. One of the limitations of using Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate. One area of research that is currently being explored is the use of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate in the development of flexible electronic devices. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate in these areas.
Synthesemethoden
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with 3-aminophenol, followed by the reaction of the resulting product with 2-fluorobenzoyl chloride. The final step involves the esterification of the resulting product with methanol and dimethyl sulfate. The synthesis of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has been studied extensively in the scientific community, and its potential applications are numerous. One of the primary applications of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is in the field of organic electronics. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has been shown to have excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs). Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has also been studied for its potential use in solar cells, as it has been shown to have a high absorption coefficient in the visible region of the electromagnetic spectrum.
Eigenschaften
Produktname |
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate |
|---|---|
Molekularformel |
C23H18FNO6 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
dimethyl 4-[3-[(2-fluorobenzoyl)amino]phenoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H18FNO6/c1-29-22(27)17-11-10-16(13-19(17)23(28)30-2)31-15-7-5-6-14(12-15)25-21(26)18-8-3-4-9-20(18)24/h3-13H,1-2H3,(H,25,26) |
InChI-Schlüssel |
BDFDCSWKQLFZPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)

![1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B302806.png)
![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)
